molecular formula C14H13N5O5S2 B362414 [(2,7-Disulfamoylfluoren-9-ylidene)amino]urea CAS No. 303059-54-3

[(2,7-Disulfamoylfluoren-9-ylidene)amino]urea

Cat. No.: B362414
CAS No.: 303059-54-3
M. Wt: 395.4g/mol
InChI Key: VZQHFLGVSHCBET-UHFFFAOYSA-N
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Description

[(2,7-Disulfamoylfluoren-9-ylidene)amino]urea is a complex organic compound with the molecular formula C14H13N5O5S2 and a molecular weight of 395.418 g/mol This compound is known for its unique chemical structure, which includes a fluorene backbone substituted with sulfonamide and hydrazono groups

Preparation Methods

The synthesis of [(2,7-Disulfamoylfluoren-9-ylidene)amino]urea typically involves multiple steps. One common synthetic route includes the reaction of fluorene derivatives with hydrazine derivatives under controlled conditions. The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating to facilitate the reaction

Chemical Reactions Analysis

[(2,7-Disulfamoylfluoren-9-ylidene)amino]urea undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

[(2,7-Disulfamoylfluoren-9-ylidene)amino]urea has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of [(2,7-Disulfamoylfluoren-9-ylidene)amino]urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular pathways involved are still under investigation, but it is believed that the compound may interfere with cellular processes such as DNA replication or protein synthesis .

Comparison with Similar Compounds

[(2,7-Disulfamoylfluoren-9-ylidene)amino]urea can be compared with other fluorene derivatives, such as:

  • 9-[(aminocarbonyl)hydrazono]-N(2),N(7)-dibutyl-9H-fluorene-2,7-disulfonamide
  • 9-[(aminocarbonyl)hydrazono]-N(2),N(7)-diisopentyl-9H-fluorene-2,7-disulfonamide
  • 9-[(aminocarbonyl)hydrazono]-N(2),N(7)-di(tert-butyl)-9H-fluorene-2,7-disulfonamide

These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical reactivity and biological activity.

Properties

CAS No.

303059-54-3

Molecular Formula

C14H13N5O5S2

Molecular Weight

395.4g/mol

IUPAC Name

[(2,7-disulfamoylfluoren-9-ylidene)amino]urea

InChI

InChI=1S/C14H13N5O5S2/c15-14(20)19-18-13-11-5-7(25(16,21)22)1-3-9(11)10-4-2-8(6-12(10)13)26(17,23)24/h1-6H,(H3,15,19,20)(H2,16,21,22)(H2,17,23,24)

InChI Key

VZQHFLGVSHCBET-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1S(=O)(=O)N)C(=NNC(=O)N)C3=C2C=CC(=C3)S(=O)(=O)N

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)N)C(=NNC(=O)N)C3=C2C=CC(=C3)S(=O)(=O)N

Origin of Product

United States

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